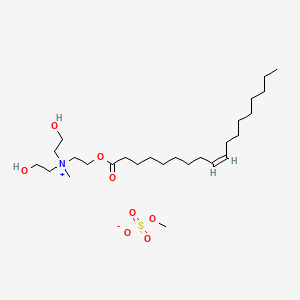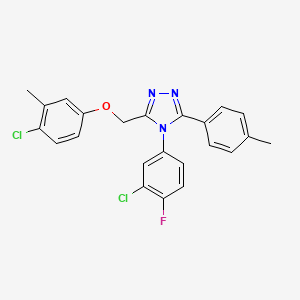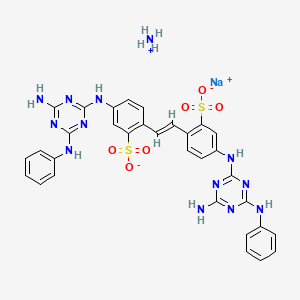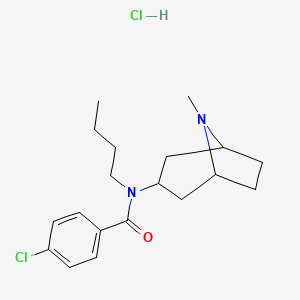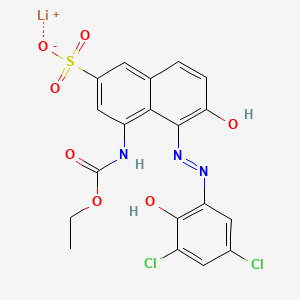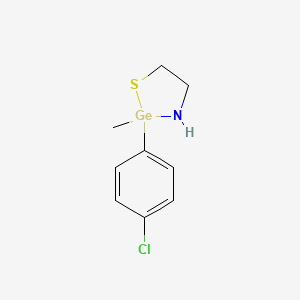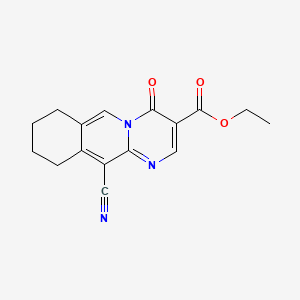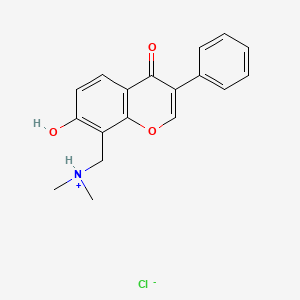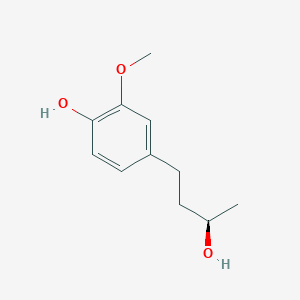
Zingerol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zingerol, ®-: is a chiral compound derived from ginger (Zingiber officinale). It is one of the major bioactive components found in ginger, known for its various medicinal properties. The compound is particularly noted for its antifungal, antioxidant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zingerol, ®- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion of dehydrozingerone with fungi such as Aspergillus niger and Mucor circinelloides leads to the production of ®-zingerol in high yields and enantiomeric excess .
Industrial Production Methods: The industrial production of ®-zingerol involves the use of green fungal biocatalysis. This method is preferred due to its high efficiency and environmentally friendly nature. The process involves the use of specific fungi that can convert dehydrozingerone to ®-zingerol in a single step .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zingerol, ®- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Zingerol, ®- can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved.
Major Products:
Scientific Research Applications
Chemistry: Zingerol, ®- is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, ®-zingerol is studied for its antifungal properties. It has shown significant activity against a range of clinically important fungi .
Medicine: The compound is explored for its potential therapeutic applications, including its anti-inflammatory and antioxidant effects. It is also being investigated for its role in cancer prevention and treatment .
Industry: In the food industry, ®-zingerol is used as a natural flavoring agent due to its pleasant aroma and taste. It is also used in the production of natural food additives .
Mechanism of Action
Molecular Targets and Pathways: Zingerol, ®- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and AP-1, and affects the expression of pro-inflammatory mediators like COX-2 and TNF-alpha. The compound also influences various signaling pathways, including the MAPK pathway .
Comparison with Similar Compounds
Gingerol: Another major bioactive component of ginger, known for its anti-inflammatory and antioxidant properties.
Shogaol: A dehydrated form of gingerol, with potent anti-inflammatory and anticancer activities.
Zingerone: A related compound with antioxidant properties, commonly used as a flavoring agent.
Uniqueness: Zingerol, ®- is unique due to its specific chiral form, which imparts distinct biological activities compared to its (S)-enantiomer. The ®-enantiomer has shown superior antifungal activity, making it particularly valuable in medical and biological research .
Properties
CAS No. |
150335-45-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-[(3R)-3-hydroxybutyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m1/s1 |
InChI Key |
GTLGHKNKLRZSMO-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


